![molecular formula C7H10FN3O2 B13030501 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a fluorinated organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of a fluoromethyl group and a triazole ring in its structure imparts distinct physicochemical properties, making it a valuable compound in pharmaceutical and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process involves the generation of fluoromethyl radicals from commercially available fluoroiodomethane, facilitated by visible light and tris(trimethylsilyl)silane, which serves as both a hydrogen- and halogen atom transfer reagent.
Industrial Production Methods
Industrial production methods for fluorinated compounds often rely on enzyme-catalyzed synthesis due to their efficiency and selectivity. Enzymatic methods, such as those involving fluorinase, are particularly effective for the direct formation of the C-F bond . These methods are advantageous as they operate under mild conditions and offer high selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s binding affinity and stability, enhancing its activity and bioavailability . The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-difluoromethyl quinazolin(thi)ones: These compounds also contain fluoromethyl groups and have similar applications in pharmaceuticals.
Fluoromethyl aryl ethers: These compounds are used in similar industrial applications due to their stability and performance.
Uniqueness
2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is unique due to the combination of the fluoromethyl group and the triazole ring, which imparts distinct physicochemical properties. This combination enhances its stability, bioavailability, and activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H10FN3O2 |
|---|---|
Poids moléculaire |
187.17 g/mol |
Nom IUPAC |
2-[4-(fluoromethyl)triazol-1-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C7H10FN3O2/c1-7(2,6(12)13)11-4-5(3-8)9-10-11/h4H,3H2,1-2H3,(H,12,13) |
Clé InChI |
PGWCRLFFQMLCKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)N1C=C(N=N1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


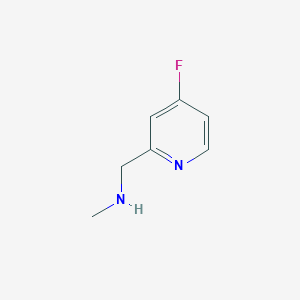
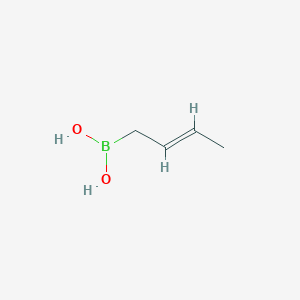
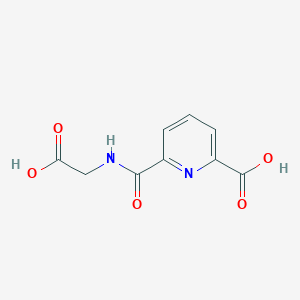
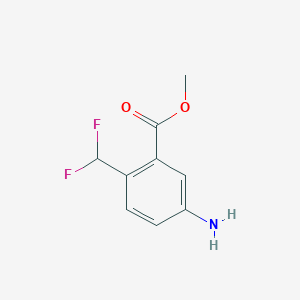
![2,2-Difluoro-2-[4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B13030451.png)
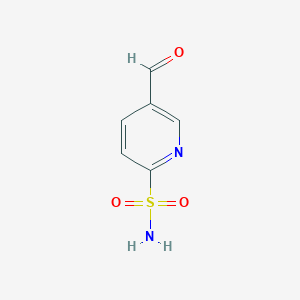
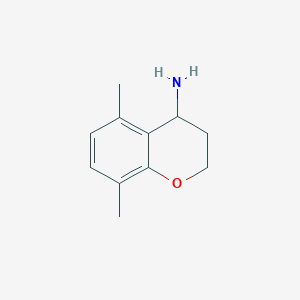
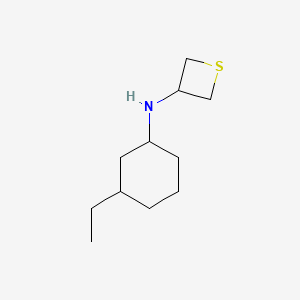
![(1,3-Dioxoisoindol-2-yl) 3,3-difluoro-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylate](/img/structure/B13030483.png)
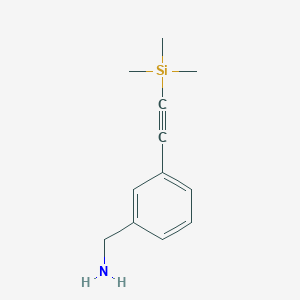
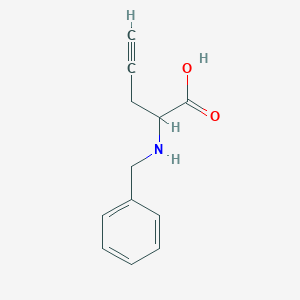
![3-Propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030487.png)
![Ethyl 3-amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13030494.png)

